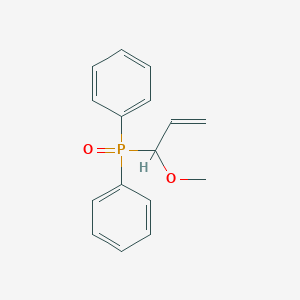
Phosphine oxide, (1-methoxy-2-propenyl)diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, (1-methoxy-2-propenyl)diphenyl- is an organophosphorus compound with the molecular formula C16H17O2P. This compound is characterized by the presence of a phosphine oxide group attached to a (1-methoxy-2-propenyl) and two phenyl groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, (1-methoxy-2-propenyl)diphenyl- typically involves the reaction of diphenylphosphine with (1-methoxy-2-propenyl) halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine oxide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine oxide, (1-methoxy-2-propenyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The (1-methoxy-2-propenyl) group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed
Oxidation: Formation of phosphine oxides with higher oxidation states.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphine oxides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, (1-methoxy-2-propenyl)diphenyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of phosphine oxide, (1-methoxy-2-propenyl)diphenyl- involves its interaction with molecular targets through the phosphine oxide group. This group can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to donate electron pairs and form stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphine oxide, diphenyl-: Lacks the (1-methoxy-2-propenyl) group.
Phosphine oxide, (1-methoxy-2-naphthalenyl)diphenyl-: Contains a naphthalenyl group instead of the propenyl group.
Uniqueness
Phosphine oxide, (1-methoxy-2-propenyl)diphenyl- is unique due to the presence of the (1-methoxy-2-propenyl) group, which imparts distinct chemical properties and reactivity compared to other phosphine oxides. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
78177-40-9 |
|---|---|
Molekularformel |
C16H17O2P |
Molekulargewicht |
272.28 g/mol |
IUPAC-Name |
[1-methoxyprop-2-enyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C16H17O2P/c1-3-16(18-2)19(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h3-13,16H,1H2,2H3 |
InChI-Schlüssel |
ZZOFVHQRONYVAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C=C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


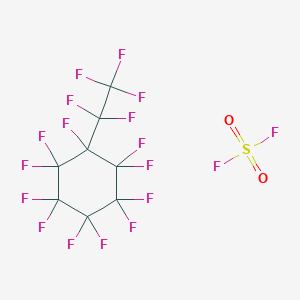

![1-[2-(3-Methoxyphenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14433326.png)
![5-Oxo-L-prolyl-L-leucyl-N-[2-(dimethylamino)ethyl]-L-prolinamide](/img/structure/B14433328.png)
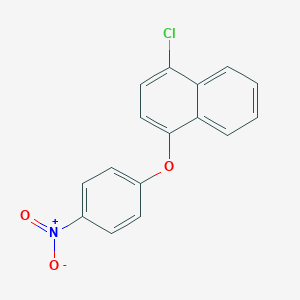

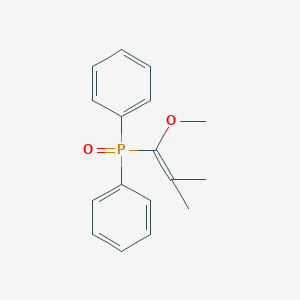
![N-({3-Methoxy-2-[(propan-2-yl)oxy]phenyl}methylidene)hydroxylamine](/img/structure/B14433354.png)
![1-[2-(Morpholin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14433359.png)
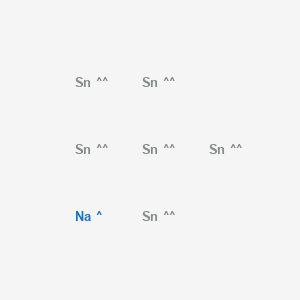
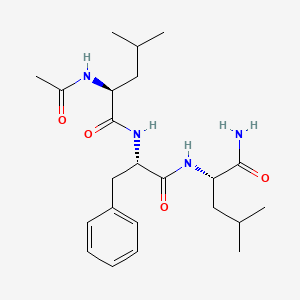
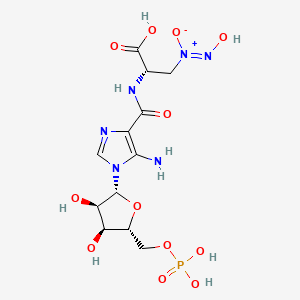
![Ethyl 1-methoxybicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14433375.png)

